Tropine-3-mesylate

Description

The exact mass of the compound Tropine-3-mesylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tropine-3-mesylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tropine-3-mesylate including the price, delivery time, and more detailed information at info@benchchem.com.

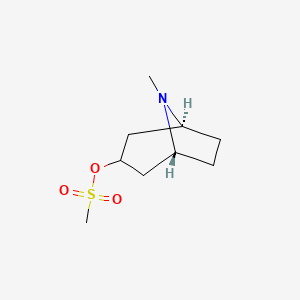

Structure

3D Structure

Properties

IUPAC Name |

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3S/c1-10-7-3-4-8(10)6-9(5-7)13-14(2,11)12/h7-9H,3-6H2,1-2H3/t7-,8+,9? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDDPSVBBPCQWAL-JVHMLUBASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20892383 | |

| Record name | Tropine-3-mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20892383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35130-97-3 | |

| Record name | Tropine 3-mesylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035130973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tropine-3-mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20892383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, methanesulfonate (1:1), (3-endo) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TROPINE 3-MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X8MDC06MD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Tropine-3-mesylate

An In-Depth Technical Guide to Tropine-3-mesylate: Synthesis, Properties, and Applications in Drug Development

Tropine-3-mesylate, systematically named (1R,3r,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl methanesulfonate, is a pivotal synthetic intermediate in the field of pharmaceutical sciences.[1][2] It is a mesylate derivative of tropine, the foundational bicyclic alcohol of the tropane alkaloid family.[1][3] The strategic importance of this compound lies in the transformation of the hydroxyl group of tropine into a highly effective leaving group, the mesylate. This chemical modification unlocks a versatile platform for nucleophilic substitution reactions at the C-3 position of the tropane skeleton, enabling the synthesis of a diverse array of semi-synthetic tropane alkaloids with significant therapeutic applications.[1] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of Tropine-3-mesylate for researchers and professionals in drug development and organic synthesis.

Chemical Structure and Physicochemical Properties

Tropine-3-mesylate possesses the characteristic 8-azabicyclo[3.2.1]octane core, with a methanesulfonate (mesylate) group esterified to the oxygen at the 3-position. This endo configuration is crucial for its subsequent reactivity.

Caption: Chemical structure of Tropine-3-mesylate.

Physicochemical Data

Quantitative experimental data for Tropine-3-mesylate is not extensively available in peer-reviewed literature. The following table includes data from supplier specifications and computationally predicted values, alongside the experimental properties of its precursor, tropine, for comparison.[2][4][5][6][7]

| Property | Tropine-3-mesylate | Tropine (Precursor) |

| CAS Number | 35130-97-3[4] | 120-29-6[7] |

| Molecular Formula | C₉H₁₇NO₃S[4] | C₈H₁₅NO[7] |

| Molecular Weight | 219.30 g/mol [2][4] | 141.21 g/mol [7] |

| Appearance | Light white powder[4] | White hygroscopic crystalline powder[7] |

| Melting Point | No data available | 64 °C[6] |

| Boiling Point | 347.1 °C at 760 mmHg (Predicted)[5] | 233 °C[6] |

| Density | 1.25 g/cm³ (Predicted)[5] | 1.045 g/cm³ at 25 °C[7] |

| Solubility | Compatible with various solvents[4] | Very soluble in water, diethyl ether, ethanol[6] |

| Storage Conditions | 0 - 8 °C, sealed in dry conditions[2][4] | Inert atmosphere, 2-8°C[8][9] |

Synthesis of Tropine-3-mesylate

The synthesis of Tropine-3-mesylate is a straightforward esterification of the 3-hydroxyl group of tropine with methanesulfonyl chloride (MsCl). This reaction is typically carried out in an anhydrous aprotic solvent in the presence of a tertiary amine base, such as triethylamine (TEA) or pyridine, to neutralize the hydrochloric acid byproduct.

Caption: General workflow for the synthesis of Tropine-3-mesylate.

Experimental Protocol

The following is a representative, self-validating protocol for the synthesis of Tropine-3-mesylate, adapted from general procedures for the mesylation of alcohols.[3][10]

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve tropine (1 eq.) in anhydrous dichloromethane (DCM, 10 volumes).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add triethylamine (1.5 eq.) to the stirred solution.

-

Mesylation: Add methanesulfonyl chloride (1.2 eq.) dropwise via the dropping funnel, maintaining the temperature at 0 °C. The formation of triethylamine hydrochloride is observed as a white precipitate.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (tropine) is consumed. If the reaction is sluggish, the ice bath can be removed, and the mixture stirred at room temperature for an additional 2 hours.

-

Quenching and Extraction: Upon completion, dilute the reaction mixture with water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

-

Washing: Combine the organic layers and wash successively with water and brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Tropine-3-mesylate.

-

Purification (if necessary): The crude product can be purified by column chromatography on silica gel if impurities are detected.

Spectroscopic Characterization

-

¹H NMR: The proton at the C-3 position, now adjacent to the electron-withdrawing mesylate group, would be expected to shift downfield compared to its position in tropine (around 4.0 ppm). The singlet for the N-methyl group would be observed, as well as complex multiplets for the protons of the bicyclic core. The methyl group of the mesylate would appear as a singlet around 3.0 ppm. For comparison, the ¹H NMR spectrum of tropine shows characteristic signals for the C-3 proton and the N-methyl group.[10][11]

-

¹³C NMR: The carbon at the C-3 position would show a significant downfield shift due to the attachment of the electronegative mesylate group. The carbon of the N-methyl group and the mesylate's methyl group would also be readily identifiable.

-

IR Spectroscopy: The most prominent feature in the IR spectrum would be the strong, characteristic absorption bands of the sulfonate group (S=O stretches), typically found in the regions of 1350-1330 cm⁻¹ (asymmetric stretch) and 1160-1140 cm⁻¹ (symmetric stretch).

-

Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z 219. Subsequent fragmentation would likely involve the loss of the mesylate group or fragmentation of the tropane ring.

Reactivity and Applications in Drug Development

The synthetic utility of Tropine-3-mesylate stems from the excellent leaving group ability of the mesylate anion. The mesylate group is approximately 10⁴ times better as a leaving group than a hydroxyl group. This enhanced reactivity allows for efficient nucleophilic substitution at the C-3 position, typically via an S_N2 mechanism, which proceeds with inversion of stereochemistry.

Caption: General scheme for nucleophilic substitution on Tropine-3-mesylate.

This reactivity makes Tropine-3-mesylate a crucial intermediate in the synthesis of a wide range of pharmaceuticals, particularly anticholinergic agents used to treat conditions like motion sickness and muscle spasms.[1][4] By selecting different nucleophiles, a variety of functional groups can be introduced at the C-3 position, leading to the creation of novel drug candidates with modified pharmacological profiles. Its use as a building block for more complex organic molecules is also a significant application in fine chemical synthesis.[4]

Safety and Handling

Tropine-3-mesylate is classified as harmful if swallowed, may cause an allergic skin reaction, and causes serious eye damage.[12] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. Store the compound at the recommended temperature of 0 - 8 °C in a tightly sealed container to prevent degradation from moisture.[4]

Conclusion

Tropine-3-mesylate is a highly valuable and versatile intermediate in organic and medicinal chemistry. Its straightforward synthesis from tropine and the enhanced reactivity conferred by the mesylate group make it an ideal precursor for the synthesis of a wide range of tropane alkaloid derivatives. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and scientists working on the development of new therapeutics based on the tropane scaffold.

References

-

Pharmaffiliates. (n.d.). Tropine 3-mesylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16125705, Tropine 3-mesylate. Retrieved from [Link]

-

Wikipedia. (n.d.). Tropine. Retrieved from [Link]

- Alsamarrai, A. S. H. (2019). Synthesis of Tropane Derivatives. In The Alkaloids: Chemistry and Biology (Vol. 82, pp. 1-49). Elsevier.

- Helvaci, A., et al. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules, 24(4), 795.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8424, Tropine. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. Retrieved from [Link]

- Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Pharmacological reports, 60(4), 439–463.

- United States Patent US 2009029253 A1. (2009). Heteroarylalkyl-8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists.

- Lounasmaa, M., & Tamminen, T. (1993). The tropane alkaloids. In The Alkaloids: Chemistry and Pharmacology (Vol. 44, pp. 1-114). Academic Press.

-

Study.com. (n.d.). Methanesulfonyl Chloride | Properties, Structure & Mesylation. Retrieved from [Link]

- Huang, S. X., & Li, Y. (2021). Tropane alkaloid biosynthesis: a centennial review. Natural Product Reports, 38(8), 1474-1502.

- Jirschitzka, J., et al. (2012). Plant tropane alkaloid biosynthesis evolved independently in the Solanaceae and Erythroxylaceae. Proceedings of the National Academy of Sciences, 109(26), 10304-10309.

- European Patent Office. (2007). EP 1797900 A1 - PREPARATION FOR PERCUTANEOUS/PERMUCOSAL ABSORPTION.

- King, J. F. (1989). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Pure and Applied Chemistry, 61(4), 651-654.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 141951, 8-Azabicyclo(3.2.1)octan-3-ol, 8-methyl-, 3-methanesulfonate. Retrieved from [Link]

- Liao, W., & Córdova, A. (2019). The Chemical Synthesis and Applications of Tropane Alkaloids. In The Alkaloids: Chemistry and Biology (Vol. 81, pp. 1-105). Elsevier.

- Google Patents. (2018). WO2018178860A1 - Synthesis of mesotrione.

- Strauch, S., et al. (2016). 1H NMR-based metabolite profiling of tropane alkaloids in Duboisia spec. Planta Medica, 82(S 01), P593.

Sources

- 1. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. CN102993197A - Tropinone derivative, and preparation method and application thereof - Google Patents [patents.google.com]

- 6. WO2009029253A1 - Heteroarylalkyl-8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists - Google Patents [patents.google.com]

- 7. Tropine - Wikipedia [en.wikipedia.org]

- 8. 120-29-6 CAS MSDS (Tropine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Tropine CAS#: 120-29-6 [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Tropine(120-29-6) 1H NMR spectrum [chemicalbook.com]

- 12. Tropane and related alkaloid skeletons via a radical [3+3]-annulation process - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of Tropine-3-Mesylate in the Elucidation and Chemoenzymatic Synthesis of Tropane Alkaloids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tropane alkaloids, a class of bicyclic [3.2.1] nitrogen-containing secondary metabolites, are of immense pharmacological importance, with prominent members including the anticholinergic drugs atropine and scopolamine. The elucidation of their intricate biosynthetic pathway has been a subject of intense research, paving the way for metabolic engineering and synthetic biology approaches to their production. This technical guide delves into the pivotal, albeit primarily synthetic, role of Tropine-3-mesylate, a key intermediate that bridges chemical synthesis and enzymatic studies in the context of tropane alkaloid biosynthesis. We will explore its synthesis, strategic applications in chemoenzymatic approaches, and the analytical methodologies crucial for its characterization and for monitoring its downstream conversions. This guide is intended to provide researchers and drug development professionals with a comprehensive understanding of how this versatile molecule can be leveraged to explore and engineer the production of these valuable pharmaceuticals.

Introduction: The Significance of Tropane Alkaloids and Their Biosynthesis

Tropane alkaloids are predominantly found in plants of the Solanaceae family, such as Atropa belladonna and Datura stramonium. Their characteristic 8-azabicyclo[3.2.1]octane core structure is the foundation for a diverse range of physiological activities. Hyoscyamine and its racemate, atropine, are competitive antagonists of muscarinic acetylcholine receptors, finding application as mydriatics, antispasmodics, and antidotes for organophosphate poisoning. Scopolamine is used for the prevention of motion sickness and postoperative nausea and vomiting.

The biosynthesis of these medicinally vital compounds originates from the amino acids L-ornithine and L-arginine, which are converted to putrescine. Through a series of enzymatic steps involving putrescine N-methyltransferase (PMT) and N-methylputrescine oxidase (MPO), the N-methyl-Δ¹-pyrrolinium cation is formed. This cation then undergoes condensation with a malonyl-CoA-derived unit to eventually form tropinone, the central precursor to the diverse array of tropane alkaloids. Tropinone is then stereospecifically reduced by tropinone reductase I (TRI) to tropine, the direct precursor for hyoscyamine and scopolamine.

Understanding and manipulating this pathway is of great interest for ensuring a stable and cost-effective supply of these essential medicines, which are currently sourced primarily through plant extraction. Tropine-3-mesylate emerges as a critical tool in these endeavors, not as a natural intermediate, but as a synthetic derivative that facilitates the exploration of the later stages of the biosynthetic pathway and enables chemoenzymatic production strategies.

The Pivotal Intermediate: Synthesis and Properties of Tropine-3-Mesylate

Tropine-3-mesylate, also known as (1R,3r,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl methanesulfonate, is a derivative of tropine where the hydroxyl group at the C-3 position is converted to a mesylate group. This transformation is of strategic importance for several reasons:

-

Activation of the Hydroxyl Group: The hydroxyl group of tropine is a poor leaving group. Conversion to a mesylate (-OSO₂CH₃) transforms it into an excellent leaving group, readily displaced by nucleophiles. This is a fundamental concept in organic synthesis, allowing for the facile formation of new carbon-oxygen or carbon-nitrogen bonds at the C-3 position.

-

Stability and Handling: Tropine-3-mesylate is a stable, crystalline solid that can be purified and stored, making it a convenient starting material for multi-step syntheses.

Synthesis of Tropine-3-Mesylate: A Step-by-Step Protocol

The synthesis of tropine-3-mesylate is a straightforward procedure involving the reaction of tropine with methanesulfonyl chloride in the presence of a base to neutralize the HCl byproduct.

Materials:

-

Tropine

-

Methanesulfonyl chloride (MsCl)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine (Et₃N) or other suitable non-nucleophilic base

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane/methanol gradient)

Protocol:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tropine in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

-

Addition of Base: Add triethylamine to the cooled solution with stirring.

-

Mesylation: Slowly add methanesulfonyl chloride dropwise to the reaction mixture. It is crucial to maintain the temperature at 0 °C during the addition to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (tropine) is consumed.

-

Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude tropine-3-mesylate by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.

-

Characterization: Confirm the identity and purity of the synthesized tropine-3-mesylate using analytical techniques such as NMR and mass spectrometry.

Causality Behind Experimental Choices:

-

The use of an aprotic solvent like dichloromethane prevents interference from protic solvents which could react with the highly reactive methanesulfonyl chloride.

-

The reaction is performed at 0 °C to mitigate the exothermic nature of the reaction and prevent side product formation.

-

A non-nucleophilic base like triethylamine is used to scavenge the HCl produced during the reaction without competing with the tropine hydroxyl group as a nucleophile.

Role of Tropine-3-Mesylate in Exploring Tropane Alkaloid Biosynthesis

While not a natural intermediate, tropine-3-mesylate serves as a valuable tool for researchers studying the enzymes involved in the later stages of tropane alkaloid biosynthesis, particularly the esterification of tropine.

A Precursor in Chemoenzymatic Synthesis

The primary application of tropine-3-mesylate in the context of biosynthesis is in chemoenzymatic synthesis. This approach combines chemical synthesis to produce key intermediates with enzymatic transformations to achieve specific, often stereoselective, final steps.

A key enzyme in the biosynthesis of hyoscyamine is littorine synthase , which catalyzes the esterification of tropine with phenyllactic acid. However, the direct enzymatic esterification can be challenging to achieve in vitro. Tropine-3-mesylate provides an alternative route. By chemically synthesizing tropine-3-mesylate, researchers can then perform a nucleophilic substitution with the carboxylate of a desired acid, such as tropic acid or its derivatives. While this specific reaction to form the tropane alkaloid ester is a chemical step, the ability to synthetically generate diverse tropine esters allows for the study of downstream enzymes. For example, these synthetic esters can be used as substrates to investigate the activity and specificity of hyoscyamine 6β-hydroxylase (H6H) , the enzyme responsible for the conversion of hyoscyamine to scopolamine.

Experimental Workflow: Chemoenzymatic Synthesis of a Tropane Alkaloid Derivative

Caption: Chemoenzymatic workflow for tropane alkaloid derivative synthesis.

Probing Enzyme Active Sites

Although direct evidence of tropine-3-mesylate being used as a substrate mimic or inhibitor for enzymes like littorine synthase is not extensively documented in publicly available literature, its chemical properties make it a candidate for such studies. The mesylate group is significantly larger than a hydroxyl group, and its presence could sterically hinder binding to the enzyme's active site, potentially acting as a competitive inhibitor. Such studies would provide valuable insights into the topology and binding requirements of these biosynthetic enzymes.

Analytical Characterization of Tropine-3-Mesylate and its Derivatives

Accurate and reliable analytical methods are paramount for confirming the synthesis of tropine-3-mesylate and for monitoring its subsequent reactions.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of tropine-3-mesylate will show characteristic signals for the tropane skeleton. Key differences from the spectrum of tropine include a downfield shift of the proton at the C-3 position due to the electron-withdrawing effect of the mesylate group. A singlet corresponding to the methyl protons of the mesylate group will also be present.

-

¹³C NMR: The carbon NMR spectrum will similarly show a downfield shift for the C-3 carbon. A signal for the methyl carbon of the mesylate group will also be observed.

Mass Spectrometry (MS):

-

Mass spectrometry is used to confirm the molecular weight of tropine-3-mesylate. Electrospray ionization (ESI) is a suitable technique, which will typically show the protonated molecule [M+H]⁺.

Table 1: Representative Analytical Data for Tropine and Tropine-3-Mesylate

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (δ ppm) | Key ¹³C NMR Signals (δ ppm) |

| Tropine | C₈H₁₅NO | 141.21 | ~3.9 (H-3), ~2.2 (N-CH₃) | ~64 (C-3), ~40 (N-CH₃) |

| Tropine-3-mesylate | C₉H₁₇NO₃S | 219.30 | >4.5 (H-3), ~3.0 (SO₂CH₃), ~2.3 (N-CH₃) | >70 (C-3), ~40 (N-CH₃), ~38 (SO₂CH₃) |

Note: Specific chemical shifts can vary depending on the solvent and instrument used.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC):

-

Reversed-phase HPLC is a common method for analyzing tropine, tropine-3-mesylate, and other tropane alkaloids. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile or methanol and an aqueous buffer (e.g., ammonium formate or phosphate buffer) at a controlled pH. Detection is often performed using a UV detector or, for greater sensitivity and specificity, a mass spectrometer (LC-MS).

Gas Chromatography (GC):

-

Gas chromatography, often coupled with mass spectrometry (GC-MS), is another powerful technique for the analysis of tropane alkaloids. Due to their polarity, derivatization of the hydroxyl group (in the case of tropine) may be necessary to improve volatility and chromatographic peak shape.

Experimental Workflow: HPLC-MS Analysis of a Chemoenzymatic Reaction

Caption: Workflow for HPLC-MS analysis of tropane alkaloids.

Conclusion and Future Perspectives

Tropine-3-mesylate stands as a testament to the powerful synergy between chemical synthesis and biosynthetic studies. While it is not a naturally occurring compound in the tropane alkaloid pathway, its role as a versatile synthetic intermediate is undeniable. The ability to activate the C-3 hydroxyl group of tropine through mesylation opens up a plethora of possibilities for the chemical and chemoenzymatic synthesis of novel tropane alkaloid derivatives. This, in turn, allows for the exploration of the substrate specificity of downstream biosynthetic enzymes and the generation of new pharmacologically active compounds.

Future research in this area will likely focus on the development of more efficient and scalable syntheses of tropine-3-mesylate and its analogs. Furthermore, there is an opportunity to more explicitly utilize tropine-3-mesylate and similar derivatives as chemical probes to investigate the mechanisms of the enzymes involved in tropane alkaloid biosynthesis. As our understanding of these enzymatic pathways deepens, the strategic use of synthetic intermediates like tropine-3-mesylate will continue to be a cornerstone of innovation in the production and diversification of this vital class of medicines.

References

- Tropane Alkaloid Biosynthesis: A Centennial Review. (2021). Natural Product Reports.

-

Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. (2019). Molecules. [Link]

- Process for preparation of atropine. (2016).

- Tropane alkaloid analysis by chromatographic and electrophoretic techniques: An update. (2005). Journal of Pharmaceutical and Biomedical Analysis.

-

Analysis of tropane and related alkaloids. (2002). Journal of Chromatography A. [Link]

-

C-NMR spectroscopy of tropane alkaloids. (1978). Journal of Pharmaceutical Sciences. [Link]

-

Tropine. PubChem. [Link]

-

Tropine-3-mesylate. PubChem. [Link]

-

Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization. (2018). Nature Communications. [Link]

-

Biosynthesis of medicinal tropane alkaloids in yeast. (2022). Nature. [Link]

A Technical Guide to the Synthesis of Atropine via Tropine-3-Mesylate Intermediacy

Abstract: This technical guide provides an in-depth examination of a key synthetic pathway to atropine, a critical anticholinergic agent and a staple on the WHO Model List of Essential Medicines.[1] We will explore the strategic conversion of tropine to atropine, focusing on the pivotal role of tropine-3-mesylate as a highly reactive intermediate. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a blend of mechanistic theory, practical application, and validated protocols. The narrative emphasizes the rationale behind experimental choices, particularly the activation of the tropine hydroxyl group via mesylation to facilitate efficient esterification with tropic acid.

Introduction: The Significance of Atropine

Atropine is a tropane alkaloid of immense pharmacological importance.[1] Chemically, it is a racemic mixture of (S)-(-)-hyoscyamine and (R)-(+)-hyoscyamine, with the (S)-enantiomer being the more biologically active form.[2][3] It functions as a competitive, non-selective antagonist of muscarinic acetylcholine receptors, leading to a range of parasympatholytic effects.[4] These properties are leveraged clinically for several applications, including:

-

Cardiology: To treat symptomatic bradycardia by increasing heart rate.[4][5]

-

Ophthalmology: As a mydriatic to dilate the pupils for examination and to paralyze accommodation reflexes (cycloplegia).[4]

-

Antidote: As a crucial life-saving treatment for poisoning by organophosphate nerve agents and insecticides.[1][2]

-

Preoperative Medication: To reduce salivary and bronchial secretions before surgery.[5][6]

While atropine can be extracted from plants of the Solanaceae family, such as Atropa belladonna, chemical synthesis offers a reliable and scalable alternative, allowing for stringent quality control.[1][4] A central challenge in its synthesis is the efficient esterification of tropine with tropic acid. This guide focuses on a modern synthetic strategy that overcomes this challenge by activating the tropine moiety.

Synthetic Strategy: Activating the Tropine Core via Mesylation

The direct esterification of tropine (an alcohol) with tropic acid (a carboxylic acid) is a thermodynamically viable but often kinetically slow process requiring harsh conditions. A more elegant and efficient approach involves converting the hydroxyl group of tropine into a better leaving group.

The hydroxyl group (-OH) is inherently a poor leaving group because its conjugate acid (H₂O) has a relatively high pKa, making the hydroxide anion (OH⁻) a strong base.[7] The core of our strategy is to transform this alcohol into a methanesulfonate ester, commonly known as a mesylate (-OMs). This is achieved through the reaction of tropine with methanesulfonyl chloride (MsCl).[7] The resulting mesylate anion is an exceptionally weak base due to the extensive resonance stabilization of its negative charge across the three sulfonyl oxygen atoms, making it an excellent leaving group.[7][8]

This activation step paves the way for a facile nucleophilic substitution (SN2) reaction, where the carboxylate of tropic acid can efficiently displace the mesylate group to form the desired ester bond of atropine.

Diagram 1: High-level workflow for atropine synthesis via an activated mesylate intermediate.

Part I: Synthesis of Tropine-3-mesylate

The first critical stage is the quantitative conversion of tropine to its mesylated derivative. Tropine-3-mesylate is a key intermediate valued for its ability to facilitate reactions while maintaining the structural integrity of the tropane core.[9]

Causality Behind Experimental Choices:

-

Reagent: Methanesulfonyl chloride (MsCl) is the reagent of choice due to its high reactivity and commercial availability.[10] It serves as an electrophilic source of the "mesyl" group (CH₃SO₂-).[8]

-

Base: A non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is essential. Its role is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[7] This prevents the protonation of the tropine nitrogen and potential acid-catalyzed side reactions.

-

Solvent: An anhydrous aprotic solvent like dichloromethane (DCM) or chloroform is used to prevent the hydrolysis of MsCl, which would otherwise form inactive methanesulfonic acid.[11]

-

Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and minimize the formation of potential byproducts, such as the corresponding alkyl chloride.[7]

Diagram 2: Experimental workflow for the preparation of Tropine-3-mesylate.

Experimental Protocol: Tropine-3-mesylate Synthesis

Materials:

-

Tropine (1.0 eq)

-

Methanesulfonyl chloride (1.1 - 1.2 eq)

-

Triethylamine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, dissolve tropine (1.0 eq) in anhydrous DCM.

-

Base Addition: Add triethylamine (1.5 eq) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

-

MsCl Addition: Add methanesulfonyl chloride (1.1 eq) dropwise via a syringe over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. A white precipitate of triethylamine hydrochloride will form.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching & Workup: Cool the mixture back to 0 °C and carefully quench by adding cold water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

-

Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tropine-3-mesylate, which can be used in the next step without further purification or purified by recrystallization if necessary.

Part II: Synthesis of Atropine via Nucleophilic Substitution

With the activated tropine-3-mesylate in hand, the final esterification can be accomplished. This step involves a nucleophilic substitution reaction where the carboxylate anion of tropic acid displaces the mesylate leaving group.

Causality Behind Experimental Choices:

-

Nucleophile: Tropic acid is the source of the acyl group. It must be deprotonated to form the more nucleophilic carboxylate anion.

-

Base: A strong, non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is used to deprotonate the tropic acid's carboxylic acid and hydroxyl group.

-

Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) is ideal for SN2 reactions as it can solvate the cation of the base (e.g., Na⁺) while leaving the carboxylate anion relatively free and highly nucleophilic.

-

Racemization: The naturally occurring and biosynthetically produced precursor is (-)-hyoscyamine.[4] Atropine is the racemic mixture. The use of a base during the reaction or workup can facilitate racemization at the α-carbon of the tropic acid moiety to yield atropine.[4] If starting with racemic tropic acid, the product will naturally be atropine.

Experimental Protocol: Atropine Synthesis

Materials:

-

Tropic acid (1.0 eq)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil, ~2.2 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Tropine-3-mesylate (from Part I, ~0.95 eq)

-

Diethyl ether

-

Dilute Hydrochloric Acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Nucleophile Preparation: In a flame-dried flask under nitrogen, suspend tropic acid (1.0 eq) in anhydrous DMF. Cool to 0 °C.

-

Deprotonation: Carefully add sodium hydride (2.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another hour until hydrogen gas evolution ceases. This forms the sodium salt of tropic acid.

-

Coupling Reaction: Prepare a solution of tropine-3-mesylate (0.95 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the tropic acid salt mixture at room temperature.

-

Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC for the formation of atropine and disappearance of the mesylate.

-

Workup: After cooling to room temperature, pour the reaction mixture into ice-water and extract with diethyl ether or ethyl acetate.

-

Purification: a. Combine the organic extracts and wash with water and brine. b. Extract the organic layer with dilute HCl to protonate the atropine and move it to the aqueous layer. c. Wash the acidic aqueous layer with diethyl ether to remove non-basic impurities. d. Basify the aqueous layer with cold NaHCO₃ or dilute NaOH until pH > 9. e. Extract the liberated atropine base back into an organic solvent like DCM or chloroform.

-

Isolation: Dry the final organic layer over Na₂SO₄, filter, and evaporate the solvent to yield crude atropine. The product can be further purified by recrystallization from a solvent like acetone.[12]

Data Summary and Characterization

The efficiency of the synthesis is contingent upon precise control of reaction conditions. The following table summarizes key quantitative parameters for this synthetic route.

| Parameter | Step 1: Mesylation | Step 2: Esterification |

| Key Reagents | Tropine, Methanesulfonyl Chloride, Et₃N | Tropic Acid, NaH, Tropine-3-mesylate |

| Molar Ratio (vs. Tropine) | 1.0 : 1.1 : 1.5 | 1.05 : 2.2 : 1.0 (relative to mesylate) |

| Solvent | Dichloromethane (DCM) | Dimethylformamide (DMF) |

| Temperature | 0 °C to Room Temp. | Room Temp. to 80 °C |

| Typical Reaction Time | 2 - 4 hours | 12 - 24 hours |

| Typical Yield | > 95% (crude) | 70 - 85% |

Characterization: The final product should be characterized to confirm its identity and purity.

-

Thin Layer Chromatography (TLC): A standard method for monitoring the reaction and assessing purity, using a mobile phase such as Toluene:Ethyl Acetate:Diethylamine (70:20:10) and visualized with Dragendorff's reagent.[6]

-

Melting Point: Atropine has a melting point of 114-118 °C.

-

Spectroscopy (NMR, IR, MS): To confirm the molecular structure and identify characteristic functional groups.

-

Chromatography (HPLC, MEEKC): For quantitative analysis of purity and detection of related impurities like apoatropine or tropic acid.[13]

Conclusion

The synthesis of atropine via a tropine-3-mesylate intermediate represents a robust and efficient strategy for drug development and manufacturing professionals. By converting the poor hydroxyl leaving group of tropine into an excellent mesylate leaving group, this methodology facilitates a clean and high-yielding nucleophilic substitution with tropic acid. This guide has detailed the chemical principles, validated protocols, and critical parameters necessary for the successful execution of this synthesis, providing a solid foundation for further research and process optimization.

References

-

Chemistry Steps. (n.d.). Tropane Alkaloids and the Synthesis of Atropine. Retrieved from [Link]

-

University of Bristol. (n.d.). Synthesis - Atropine. Retrieved from [Link]

-

Diker, O., & Ben-Haim, S. (2016). The Source-Synthesis-History and Use of Atropine. Eurasian Journal of Emergency Medicine, 15(2), 94-98. Retrieved from [Link]

-

RSC Education. (2020). Isolation and Purification of Atropine, a Tropane Alkaloid Obtained from Atropa belladonna L. (Solanaceae). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]

-

Florey, K. (Ed.). (1985). Analytical Profile of Atropine. In Analytical Profiles of Drug Substances Volume 14. Academic Press. Retrieved from [Link]

-

Scribd. (n.d.). Atropine Bio Synthesis. Retrieved from [Link]

-

Medicinal Chemistry Lectures Notes. (2015). Synthesis of Atropine. Retrieved from [Link]

-

Vardanyan, R., & Hruby, V. (n.d.). Synthesis of essential drugs. (As cited in Scribd document on Atropine Bio Synthesis). Retrieved from [Link]

- Google Patents. (2016). WO2016016692A1 - Process for preparation of atropine.

- Google Patents. (2016). WO2016016692A1 - Process for preparation of atropine. (Duplicate of Ref 9, different view).

- Google Patents. (2010). CN101696207B - Tropine purification method and atropine production process.

-

Slideshare. (n.d.). ISOLATION IDENTIFICATION of alkaloids atropine and quinine.pptx. Retrieved from [Link]

-

Schmidt, G. C., Eling, T. E., & Drach, J. C. (1967). Synthesis of tropine-labeled atropine. I. Micro methods for the synthesis of tropine and for its esterification with tropic acid. Journal of Pharmaceutical Sciences, 56(2), 215-221. Retrieved from [Link]

-

CUTM Courseware. (n.d.). To Extract Atropine from Belladonna and identify by Thin layer chromatography method (TLC). Retrieved from [Link]

-

Scribd. (n.d.). Efficient Atropine Synthesis Process. Retrieved from [Link]

-

Gotti, R., et al. (2007). Impurity profiling of atropine sulfate by microemulsion electrokinetic chromatography. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 46-54. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of Methanesulfonyl Chloride in Pharmaceutical Synthesis. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methanesulfonyl Chloride: A Versatile Ingredient in Fine Chemical Production. Retrieved from [Link]

- Google Patents. (2015). CN104402877A - Preparation method of atropine sulphate.

-

Eling, T. E., McOwen, J. M., & Schmidt, G. (1968). Synthesis of Tropine-Labeled Atropine IV. Journal of Pharmaceutical Sciences, 57(8), 1364-1367. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Reactivity: Methanesulfonyl Chloride in Chemical Transformations. Retrieved from [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. Tropane Alkaloids and the Synthesis of Atropine - Chemistry Steps [chemistrysteps.com]

- 3. scribd.com [scribd.com]

- 4. eajem.com [eajem.com]

- 5. Synthesis of Atropine - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]

- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. chemimpex.com [chemimpex.com]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. CN104402877A - Preparation method of atropine sulphate - Google Patents [patents.google.com]

- 13. Impurity profiling of atropine sulfate by microemulsion electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

O-Methanesulfonyltropine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Foreword

O-Methanesulfonyltropine, a key synthetic intermediate, holds a pivotal position in the landscape of pharmaceutical research and development. Its structural relation to tropane alkaloids, a class of compounds with profound physiological effects, renders it a molecule of significant interest. This guide is intended to serve as an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of this versatile compound. By elucidating its physical and chemical properties, this document aims to empower the scientific community to unlock its full potential in the creation of novel therapeutics.

Molecular Identity and Physicochemical Properties

O-Methanesulfonyltropine, systematically named (endo)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl methanesulfonate, is a sulfonate ester derivative of tropine. The introduction of the methanesulfonyl (mesyl) group significantly alters the reactivity of the parent tropine molecule, making it a valuable precursor in various synthetic pathways.

Table 1: Physicochemical Properties of O-Methanesulfonyltropine

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₇NO₃S | [1] |

| Molecular Weight | 219.3 g/mol | [1] |

| CAS Number | 35130-97-3 | [1] |

| Appearance | Light white powder | [1] |

| Storage Conditions | 0 - 8 °C | [1] |

| Density | 1.25 g/cm³ (predicted) | [2] |

| Boiling Point | 347.1 °C at 760 mmHg (predicted) | [2] |

| Flash Point | 163.7 °C (predicted) | [2] |

| Exact Mass | 219.0929 g/mol | [3] |

Solubility Profile

While qualitative descriptions indicate good compatibility with various solvents, quantitative solubility data is not extensively available in the public domain.[1] Based on the structure, which contains both a polar sulfonate group and a bicyclic amine, O-Methanesulfonyltropine is expected to exhibit solubility in a range of organic solvents.

Table 2: Predicted and Observed Solubility of O-Methanesulfonyltropine

| Solvent | Solubility | Notes |

| Water | Sparingly soluble | The tropane skeleton is largely nonpolar, but the tertiary amine and sulfonate ester group can interact with water. |

| Ethanol | Soluble | Expected to be a good solvent due to its polarity. |

| Methanol | Soluble | Similar to ethanol, expected to be a suitable solvent. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for a wide range of organic compounds. |

| Chloroform (CHCl₃) | Soluble | The nonpolar tropane backbone should facilitate solubility. |

| Dichloromethane (CH₂Cl₂) | Soluble | A common solvent for organic reactions involving this intermediate.[4][5] |

It is crucial for researchers to experimentally determine the solubility in their specific solvent systems for accurate concentration control in reactions and analyses.

Synthesis of O-Methanesulfonyltropine

The primary synthetic route to O-Methanesulfonyltropine involves the reaction of tropine with a methanesulfonylating agent, typically methanesulfonyl chloride or methanesulfonic anhydride, in the presence of a base. This reaction is a critical step in the synthesis of various pharmaceuticals, including atropine.[4][5]

Reaction Workflow

Caption: Synthesis workflow for O-Methanesulfonyltropine.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of O-Methanesulfonyltropine. Researchers should always perform a thorough risk assessment and adhere to all laboratory safety protocols.

Materials:

-

Tropine

-

Methanesulfonyl chloride

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve tropine in anhydrous dichloromethane.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine or pyridine dropwise to the stirred solution.

-

Mesylation: Slowly add a solution of methanesulfonyl chloride in anhydrous dichloromethane to the reaction mixture. Maintain the temperature at 0 °C during the addition.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a designated period (typically 2-4 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2-3 times).

-

Washing: Combine the organic layers and wash successively with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure O-Methanesulfonyltropine.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tropane ring protons and the methyl group of the mesylate. The proton at the 3-position, now attached to the electron-withdrawing mesylate group, will be shifted downfield compared to its position in tropine. The N-methyl group will appear as a singlet. The bicyclic nature of the tropane skeleton will result in complex splitting patterns for the ring protons.

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon at the 3-position will be significantly deshielded due to the attachment of the electronegative oxygen of the sulfonate ester. The N-methyl carbon and the methyl carbon of the mesylate group will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of O-Methanesulfonyltropine will be characterized by the strong, asymmetric and symmetric stretching vibrations of the sulfonyl group (S=O), typically appearing in the regions of 1350-1370 cm⁻¹ and 1170-1190 cm⁻¹, respectively. Other key absorptions will include C-H stretching and bending vibrations of the tropane ring and the methyl groups.

Table 3: Predicted Characteristic IR Absorptions

| Functional Group | Vibration | Approximate Wavenumber (cm⁻¹) |

| S=O (Sulfonate) | Asymmetric Stretch | 1350 - 1370 |

| S=O (Sulfonate) | Symmetric Stretch | 1170 - 1190 |

| C-O (Ester) | Stretch | 1000 - 1050 |

| C-H (Alkyl) | Stretch | 2850 - 3000 |

| C-N (Amine) | Stretch | 1020 - 1250 |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of O-Methanesulfonyltropine is expected to show a molecular ion peak (M⁺) at m/z 219. The fragmentation pattern will likely involve the loss of the methanesulfonyl group (SO₂CH₃, 79 Da) or methanesulfonic acid (CH₃SO₃H, 96 Da). The tropane ring is also susceptible to characteristic fragmentation pathways.

Chemical Reactivity and Stability

The chemical behavior of O-Methanesulfonyltropine is dominated by the reactivity of the sulfonate ester group, which is an excellent leaving group in nucleophilic substitution reactions.

Nucleophilic Substitution

The primary utility of O-Methanesulfonyltropine in synthesis stems from its role as an electrophile. The mesylate group can be readily displaced by a wide range of nucleophiles, allowing for the introduction of various functional groups at the 3-position of the tropane ring.

Caption: Nucleophilic substitution at the 3-position of O-Methanesulfonyltropine.

Stability and Degradation

Sulfonate esters, including O-Methanesulfonyltropine, are susceptible to degradation under certain conditions.

-

Hydrolysis: The ester linkage is prone to hydrolysis, particularly under basic (alkaline) conditions, to yield tropine and methanesulfonic acid.[1] This degradation pathway is a critical consideration in the storage and handling of the compound, as well as in the design of reaction workups. Acid-catalyzed hydrolysis is also possible but generally occurs at a slower rate.

-

Thermal Decomposition: At elevated temperatures, sulfonate esters can undergo thermal decomposition. The specific degradation products will depend on the conditions, but may involve elimination reactions or fragmentation of the tropane ring.

It is recommended to store O-Methanesulfonyltropine at refrigerated temperatures (0-8 °C) to minimize degradation.[1]

Analytical Methodologies

The purity and concentration of O-Methanesulfonyltropine can be assessed using a variety of standard analytical techniques.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is the most common approach for the analysis of O-Methanesulfonyltropine and related compounds.

Hypothetical HPLC Method Protocol:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 210-220 nm), as the molecule lacks a strong chromophore.

-

Injection Volume: 10 µL.

-

Column Temperature: 25-30 °C.

This method would require validation for linearity, accuracy, precision, and specificity according to ICH guidelines.

Thin-Layer Chromatography (TLC): TLC can be used for rapid reaction monitoring and qualitative analysis. A typical mobile phase would consist of a mixture of a nonpolar solvent (e.g., hexane or ethyl acetate) and a polar solvent (e.g., methanol), often with a small amount of a basic modifier (e.g., triethylamine) to prevent peak tailing of the amine. Visualization can be achieved using a general stain such as potassium permanganate or iodine vapor.

Applications in Research and Drug Development

O-Methanesulfonyltropine is a valuable building block in medicinal chemistry, primarily serving as an intermediate in the synthesis of tropane alkaloid derivatives.[1] Its ability to facilitate the introduction of diverse functionalities at the 3-position of the tropane scaffold allows for the exploration of structure-activity relationships and the development of new therapeutic agents.

Safety and Handling

O-Methanesulfonyltropine should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

O-Methanesulfonyltropine is a cornerstone intermediate for the synthesis of a wide array of tropane-based compounds with significant biological activities. A thorough understanding of its physical and chemical properties, as detailed in this guide, is paramount for its effective and safe utilization in research and development. While a solid foundation of knowledge exists, further research to fully characterize its spectral properties and quantitative solubility would be of great benefit to the scientific community.

References

-

Tropine 3-mesylate | C9H17NO3S | CID 16125705. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

Efficient Atropine Synthesis Process. (n.d.). Scribd. Retrieved January 21, 2026, from [Link]

- Process for preparation of atropine. (2016). Google Patents.

-

IR-spectra of benztropine mesylate (a) and its oxidative degradate (b). (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Tropine-3-mesylate | 35130-97-3. (n.d.). Pharmaffiliates. Retrieved January 21, 2026, from [Link]

-

(1S,5R)-8-Methyl-8-Azabicyclo(3.2.1)Octan-3-Ol | C8H15NO | CID 449293. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

Atropine Analyzed with an HPLC Gradient Method. (n.d.). MicroSolv. Retrieved January 21, 2026, from [Link]

-

Tropine-3-mesylate. (n.d.). LookChem. Retrieved January 21, 2026, from [Link]

-

HPLC of Tropane Alkaloids. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

IR-spectra of Benztropine mesylate (a) and its oxidative degradate (b). (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0254519). (n.d.). Human Metabolome Database. Retrieved January 21, 2026, from [Link]

-

1H NMR Spectrum (1D, 600 MHz, 100%_DMSO, experimental) (HMDB0000153). (n.d.). Human Metabolome Database. Retrieved January 21, 2026, from [Link]

-

1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0031667). (n.d.). Human Metabolome Database. Retrieved January 21, 2026, from [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). (n.d.). Human Metabolome Database. Retrieved January 21, 2026, from [Link]

-

1 H NMR spectra of tropine, the oxidation product of atropine sulfate by hexacyanoferrate(III) in alkaline medium. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Stability of Atropine in Aqueous Solution. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

13C NMR Spectroscopy. (n.d.). University of Bath. Retrieved January 21, 2026, from [Link]

-

Investigation of tropicamide and benzalkonium chloride stability using liquid chromatography. (2014). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (2021). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

Tropine - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 21, 2026, from [Link]

-

Tropine. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

Tropine. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

-

Mass spectrometry 1. (2023). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

-

13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 21, 2026, from [Link]

-

6.6: ¹H NMR Spectra and Interpretation (Part I). (2021). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

-

Nuclear Magnetic Resonance. (n.d.). LON-CAPA. Retrieved January 21, 2026, from [Link]

-

Mass Spectrometry. (n.d.). Michigan State University. Retrieved January 21, 2026, from [Link]

-

"How Can I Analyze the 1H and 13C NMR Spectra for (4-(Methanesulfonyl)-acetophenone) and Understand the Integral and Chemical Shift?". (2024). Reddit. Retrieved January 21, 2026, from [Link]

-

Proton NMR Table. (n.d.). Michigan State University. Retrieved January 21, 2026, from [Link]

-

Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

12.2: Interpreting Mass Spectra. (2024). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

-

Mass Spectrometry - Interpretation Made Easy!. (2015). YouTube. Retrieved January 21, 2026, from [Link]

Sources

The Alchemist's Key: A Technical Guide to Tropine-3-mesylate's Role in Neurological Drug Discovery

Executive Summary: Tropine-3-mesylate does not exert a direct mechanism of action on neurological targets. Instead, its profound significance in neuroscience research lies in its role as a pivotal synthetic intermediate.[1] This guide elucidates the core function of Tropine-3-mesylate as a versatile chemical building block for creating a diverse array of neurologically active compounds.[1] By leveraging the reactivity of its mesylate group, researchers can efficiently synthesize derivatives that modulate key neurological pathways, including muscarinic acetylcholine receptors and monoamine transporters. This document provides an in-depth exploration of the synthetic strategies, downstream mechanisms of action of its derivatives, and the validated experimental protocols essential for harnessing the power of this tropane scaffold.

Introduction: The Tropane Scaffold in Neuropharmacology

The tropane ring system, a bicyclic amine structure, is the foundational core of some of the most historically significant and pharmacologically active molecules known to medicine.[2][3] Naturally occurring tropane alkaloids, such as atropine from Atropa belladonna and cocaine from Erythroxylum coca, have been used for centuries as poisons, medicines, and anesthetics.[2][4] These compounds exert powerful effects on the central and peripheral nervous systems.[5]

The pharmaceutical industry currently manufactures over 20 active pharmaceutical ingredients (APIs) built upon the tropane moiety, targeting conditions as varied as motion sickness, muscle spasms, and Parkinson's disease.[6] The enduring relevance of this scaffold drives continuous research into novel synthetic derivatives with improved selectivity and therapeutic profiles.[3][6]

Tropine-3-mesylate: A Pivotal Synthetic Intermediate

Tropine-3-mesylate (C₉H₁₇NO₃S) is a mesylate derivative of tropine.[1] Tropine itself is the 3-hydroxy derivative of the core tropane structure.[7] The critical feature of Tropine-3-mesylate is the transformation of the hydroxyl group (-OH) of tropine into a mesylate group (-OMs).

2.1 Chemical Properties and Rationale for Use

The methanesulfonyl (mesylate) group is an excellent leaving group in nucleophilic substitution reactions. This property is the cornerstone of Tropine-3-mesylate's utility. The sulfonyl group's strong electron-withdrawing nature polarizes the carbon-oxygen bond, making the carbon atom highly susceptible to attack by nucleophiles. This facilitates the displacement of the mesylate and the formation of a new bond with a desired functional group, a process that is far more efficient than attempting to displace a hydroxyl group directly.

This enhanced reactivity makes Tropine-3-mesylate a preferred starting material for chemists aiming to create diverse libraries of tropane derivatives for pharmacological screening.[1]

Indirect Mechanism of Action: A Gateway to Neurologically Active Compounds

The "mechanism of action" of Tropine-3-mesylate is, therefore, an indirect one: it enables the synthesis of molecules with direct and specific mechanisms of action. The following sections detail the synthesis and subsequent pharmacological action of key classes of compounds derived from this intermediate.

Synthesis of Muscarinic Acetylcholine Receptor (mAChR) Antagonists

A primary application of Tropine-3-mesylate is in the synthesis of anticholinergic agents, which act as antagonists at muscarinic acetylcholine receptors (mAChRs).[1] These receptors are crucial in mediating parasympathetic nervous system responses.

Synthetic Strategy: The synthesis of mAChR antagonists like benztropine involves the displacement of the mesylate group with a nucleophile, such as a diarylmethanol derivative. Benztropine combines the tropane skeleton with the benzohydryl portion of diphenhydramine.[8]

Downstream Mechanism of Action: The resulting compounds, such as benztropine, act as selective antagonists at muscarinic receptors (particularly the M1 subtype).[8] In the basal ganglia, this action partially blocks cholinergic activity and is thought to increase dopamine availability by inhibiting its reuptake.[8] This dual action makes it effective in managing the extrapyramidal symptoms associated with Parkinson's disease and antipsychotic medications.[8][9]

Visualizing the Synthetic & Mechanistic Pathway

The following diagram illustrates the overarching workflow, from the precursor to the biological target interaction.

Caption: Workflow from Tropine-3-mesylate to a neurologically active derivative and its target.

Key Experimental Protocols

The trustworthiness of research hinges on reproducible methodologies. The following protocols represent self-validating systems for the synthesis and evaluation of tropane derivatives.

Protocol: General Synthesis of a Tropane Derivative via Nucleophilic Substitution

This protocol outlines the fundamental steps for displacing the mesylate group of Tropine-3-mesylate.

Objective: To synthesize a novel 3-substituted tropane derivative.

Materials:

-

Tropine-3-mesylate

-

Selected Nucleophile (e.g., sodium salt of a phenol, an amine, etc.)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

-

Inert gas atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for reflux and workup

-

Reagents for extraction (e.g., Ethyl acetate, water, brine)

-

Drying agent (e.g., anhydrous Sodium Sulfate)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl acetate, Triethylamine)

Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add Tropine-3-mesylate (1.0 equivalent).

-

Solvent Addition: Add anhydrous DMF via syringe to dissolve the starting material.

-

Nucleophile Addition: Add the chosen nucleophile (1.1 to 1.5 equivalents). If the nucleophile is not a salt, a non-nucleophilic base (e.g., Potassium carbonate) may be required to facilitate the reaction.

-

Heating: Heat the reaction mixture to an appropriate temperature (typically 60-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Causality Note: Heating provides the activation energy necessary to overcome the barrier for the SN2 reaction. The choice of a polar aprotic solvent stabilizes the transition state without solvating the nucleophile, thus accelerating the reaction rate.

-

-

Workup: Once the reaction is complete (disappearance of starting material by TLC), cool the mixture to room temperature. Quench the reaction by adding water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x).

-

Washing: Wash the combined organic layers with water and then brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product using silica gel column chromatography to isolate the desired 3-substituted tropane derivative.

-

Characterization: Confirm the structure and purity of the final compound using techniques such as NMR spectroscopy and Mass Spectrometry.

Protocol: In Vitro Radioligand Binding Assay for Muscarinic Receptors

This protocol validates the biological activity of the synthesized compound at its intended target.

Objective: To determine the binding affinity (Ki) of a synthesized tropane derivative for a specific muscarinic receptor subtype.

Materials:

-

Cell membranes expressing the target human muscarinic receptor (e.g., M1)

-

Radioligand (e.g., [³H]N-methylscopolamine, a potent muscarinic antagonist)

-

Synthesized tropane derivative (test compound)

-

Non-specific binding control (e.g., a high concentration of Atropine)

-

Assay Buffer (e.g., PBS or Tris-HCl)

-

96-well filter plates and a cell harvester

-

Scintillation cocktail and a liquid scintillation counter

Procedure:

-

Plate Setup: In a 96-well plate, add assay buffer to wells designated for total binding, non-specific binding, and various concentrations of the test compound.

-

Compound Addition: Add a serial dilution of the synthesized tropane derivative to the appropriate wells. Add the non-specific control (Atropine) to its designated wells. Add buffer only to the "total binding" wells.

-

Radioligand Addition: Add the radioligand ([³H]N-methylscopolamine) to all wells at a concentration near its dissociation constant (Kd).

-

Membrane Addition: Add the cell membrane preparation to all wells to initiate the binding reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a set period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Causality Note: This incubation allows for competitive binding between the radioligand and the test compound for the receptor site.

-

-

Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters quickly with ice-cold assay buffer to reduce non-specific binding.

-

Scintillation Counting: Punch the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Data Presentation:

| Compound | Receptor Target | IC₅₀ (nM) | Ki (nM) |

| Atropine (Control) | M1 mAChR | 1.5 | 0.8 |

| Benztropine | M1 mAChR | 2.5 | 1.3 |

| Synthesized Derivative X | M1 mAChR | [Experimental Value] | [Calculated Value] |

Conclusion and Future Perspectives

Tropine-3-mesylate stands as a testament to the principle that a molecule's value is not always in its direct biological effect, but in the potential it unlocks. Its role as a stable, reactive, and versatile intermediate ensures its continued importance in neurological drug discovery.[1] Future research will undoubtedly leverage this scaffold to synthesize next-generation therapeutics. By coupling the tropane core with novel functional groups, scientists can fine-tune pharmacological properties to achieve greater receptor subtype selectivity, improved pharmacokinetic profiles, and reduced off-target effects, ultimately leading to safer and more effective treatments for a range of neurological and psychiatric disorders.

References

-

Title: Tropane Source: Molecule of the Month - June 2012 URL: [Link]

-

Title: Tropine exacerbates the ventilatory depressant actions of fentanyl in freely-moving rats Source: Frontiers in Pharmacology URL: [Link]

-

Title: Tropane alkaloid biosynthesis: a centennial review Source: Natural Product Reports (RSC Publishing) URL: [Link]

-

Title: Synthesis of rropine-labeled atropine 3. Synthesis of N-methyl-14C-tropine and N-methyl-14C-atropine Source: Journal of Pharmaceutical Sciences URL: [Link]

-

Title: The Chemical Synthesis and Applications of Tropane Alkaloids Source: The Alkaloids. Chemistry and Biology URL: [Link]

-

Title: Biosynthetic pathway of tropane alkaloids. Source: ResearchGate URL: [Link]

-

Title: Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis Source: PubMed Central (PMC) - NIH URL: [Link]

-

Title: Tropine – Knowledge and References Source: Taylor & Francis Online URL: [Link]

-

Title: Tropane alkaloids Source: SlideShare URL: [Link]

-

Title: Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs Source: ResearchGate URL: [Link]

-

Title: (PDF) Synthesis of Tropane Derivatives Source: ResearchGate URL: [Link]

-

Title: Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production Source: PubMed Central (PMC) - NIH URL: [Link]

-

Title: Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production Source: MDPI URL: [Link]

-

Title: PERPHENAZINE tablet, film coated - Label Source: DailyMed - NIH URL: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Tropane alkaloid biosynthesis: a centennial review - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. The Chemical Synthesis and Applications of Tropane Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. mdpi.com [mdpi.com]

- 9. DailyMed - PERPHENAZINE tablet, film coated [dailymed.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Tropane Mesylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Tropane Scaffold and the Significance of Mesylate Functionalization